Dasatinib

Vue d'ensemble

Description

Dasatinib est un médicament de thérapie ciblée principalement utilisé pour traiter certains cas de leucémie myéloïde chronique et de leucémie lymphoblastique aiguë. Il est particulièrement efficace dans les cas porteurs du chromosome Philadelphie. This compound est un inhibiteur de la tyrosine kinase qui agit en bloquant un certain nombre de tyrosine kinases, y compris Bcr-Abl et la famille des kinases Src .

Applications De Recherche Scientifique

Dasatinib has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies involving tyrosine kinase inhibitors.

Biology: Investigated for its effects on various cellular processes, including cell growth and apoptosis.

Medicine: Primarily used in the treatment of chronic myelogenous leukemia and acute lymphoblastic leukemia. .

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Mécanisme D'action

Target of Action

Dasatinib is a tyrosine kinase inhibitor that primarily targets the BCR-ABL tyrosine kinase, a chimeric protein resulting from the Philadelphia chromosome abnormality found in patients with chronic myelogenous leukemia (CML) and acute lymphocytic leukemia (ALL) . This abnormality leads to uncontrolled activity of the ABL tyrosine kinase, contributing to the pathogenesis of CML and 15-30% of ALL cases . In addition to BCR-ABL, this compound also inhibits several SRC-family kinases .

Mode of Action

This compound interacts with its targets by inhibiting both the active and inactive conformations of the ABL kinase domain . This is a key difference from imatinib, another tyrosine kinase inhibitor used for the treatment of CML and Ph-positive ALL, which only inhibits the active conformation .

Biochemical Pathways

This compound’s inhibition of the BCR-ABL and SRC-family kinases affects several biochemical pathways. For instance, it can inhibit STAT5 signaling, leading to the downregulation of B-cell leukemia (BCL-x) (BCL2L1), Myeloid Cell Leukemia sequence 1 (MCL1), and cyclin D1 . This is likely a consequence of the inhibition of SFKs (e.g., Lck/Yes novel tyrosine kinase (LYN), hematopoietic cell kinase (HCK) and SRC), as well as the direct inhibition of BCR/ABL .

Pharmacokinetics

This compound is orally available and rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 hours . It is extensively distributed to the extravascular tissues with a large volume of distribution, and extensively metabolized by liver enzymes, suggesting that hepatic metabolism is the main elimination pathway . Based on total radioactivity, only 20% of the oral dose (100 mg) is recovered unchanged in feces (19%, including potential non-absorption) and urine (1%) after 168 hours .

Result of Action

The inhibition of the BCR-ABL and SRC-family kinases by this compound results in the suppression of the uncontrolled activity of the ABL tyrosine kinase, thereby controlling the proliferation of cancerous cells . This leads to the downregulation of several proteins involved in cell survival and proliferation, such as BCL-x, MCL1, and cyclin D1 .

Action Environment

This compound’s absorption is decreased by pH-modifying agents (antacids, H2-receptor blockers, proton pump inhibitors), and it is also subject to drug interactions with CYP3A4 inducers or inhibitors . Therefore, the action, efficacy, and stability of this compound can be influenced by environmental factors such as the patient’s diet, concurrent medications, and individual metabolic differences .

Analyse Biochimique

Biochemical Properties

Dasatinib plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the ABL tyrosine kinase and the breakpoint cluster region (BCR) gene, which transcribe the chimeric protein BCR-ABL . This protein is associated with the uncontrolled activity of the ABL tyrosine kinase and is involved in the pathogenesis of chronic myeloid leukemia and 15-30% of acute lymphoblastic leukemia cases .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit STAT5 signaling, which downregulates B-cell leukemia (BCL-x) (BCL2L1), Myeloid Cell Leukemia sequence 1 (MCL1), and cyclin D1 .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the active and inactive conformations of the ABL kinase domain . Moreover, this compound does not interact with some of the residues involved in mutations that may lead to relapse during imatinib treatment, making it a therapeutic alternative for patients with cancers that have developed imatinib-resistance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, following a single oral administration of this compound at a preclinical efficacious dose, tumoral phospho-BCR-ABL/phospho-CrkL were maximally inhibited at about 3 hours and recovered to basal levels by 24 hours .

Dosage Effects in Animal Models

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by the CYP3A4 isoform of CYP450 . Additionally, flavin-containing monooxygenase 3 (FMO3), and uridine 5’-diphospho-glucuronosyltransferase (UGT) also metabolize this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The absorption of this compound is mainly a passive process, but it is a substrate of the efflux transporters ABCB1 and ABCG2 in leukemic cells . The efflux of this compound is also regulated by ABCC4 and ABCC6 transporters .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are crucial. For instance, treatment with the Src family kinase inhibitor this compound resulted in reduced nuclear localization of YAP5SA, such that most cells had a comparable level of YAP5SA in both nucleus and cytoplasm .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du dasatinib implique plusieurs étapes. L'une des étapes clés comprend la réaction de l'éthyl 3-oxopropionate avec la 2-chloro-6-méthylaniline en milieu alcalin. Ceci est suivi de l'ajout d'un solvant contenant du bromure de cuivre dissous, puis de la thiourée pour cycliser le composé afin de former du 2-amino-N-(2-chloro-6-méthylphényl)thiazole-5-formamide. La dernière étape implique la synthèse du this compound par réaction de la 4,6-dichloro-2-méthylpyrimidine, de la N-hydroxéthylpipérazine et du 2-amino-N-(2-chloro-6-méthylphényl)thiazole-5-formamide sous l'action d'un alcalin et d'un liquide ionique .

Méthodes de production industrielle : La production industrielle du this compound implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles similaires à celles décrites ci-dessus. Le processus est optimisé pour le rendement et la pureté, garantissant que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : Dasatinib subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courantes :

Oxydation : this compound peut être oxydé en utilisant des réactifs comme le peroxyde d'hydrogène ou d'autres agents oxydants.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles ou des électrophiles dans des conditions appropriées.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de N-oxyde de this compound, tandis que la réduction peut produire des dérivés réduits du this compound .

4. Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle dans des études impliquant des inhibiteurs de la tyrosine kinase.

Biologie : Etudié pour ses effets sur divers processus cellulaires, notamment la croissance cellulaire et l'apoptose.

Médecine : Principalement utilisé dans le traitement de la leucémie myéloïde chronique et de la leucémie lymphoblastique aiguë. .

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et agents thérapeutiques

5. Mécanisme d'action

This compound exerce ses effets en inhibant plusieurs tyrosine kinases, y compris Bcr-Abl et la famille des kinases Src. Il se lie aux conformations actives et inactives du domaine kinase ABL, empêchant la phosphorylation et l'activation des voies de signalisation en aval. Cette inhibition conduit à la suppression de la prolifération cellulaire et à l'induction de l'apoptose dans les cellules cancéreuses .

Composés similaires :

Imatinib : Un autre inhibiteur de la tyrosine kinase utilisé pour des indications similaires.

Nilotinib : Similaire au this compound mais possède un profil de liaison différent et est utilisé dans les cas où le this compound n'est pas efficace.

Bosutinib : Un autre inhibiteur de la tyrosine kinase avec un spectre d'activité différent.

Unicité : this compound est unique dans sa capacité à inhiber un large spectre de kinases, y compris les conformations actives et inactives du domaine kinase ABL. Cela le rend efficace dans les cas où d'autres inhibiteurs, tels que l'imatinib, peuvent échouer en raison d'une résistance .

Comparaison Avec Des Composés Similaires

Imatinib: Another tyrosine kinase inhibitor used for similar indications.

Nilotinib: Similar to dasatinib but has a different binding profile and is used in cases where this compound is not effective.

Bosutinib: Another tyrosine kinase inhibitor with a different spectrum of activity.

Uniqueness: this compound is unique in its ability to inhibit a broad spectrum of kinases, including both active and inactive conformations of the ABL kinase domain. This makes it effective in cases where other inhibitors, such as imatinib, may fail due to resistance .

Activité Biologique

Dasatinib, a potent multikinase inhibitor, is primarily used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical trials, and its impact on various cellular pathways.

This compound targets multiple kinases involved in cancer progression. Its primary action is through the inhibition of the BCR-ABL fusion protein, which is responsible for the pathogenesis of CML. In addition to BCR-ABL, this compound inhibits several other kinases:

- SRC Family Kinases : SRC, LCK, HCK, YES, FYN, FGR, BLK, LYN.

- Receptor Tyrosine Kinases : c-KIT, PDGFR (α and β), DDR1 and 2.

- TEC Family Kinases : TEC and BTK.

This broad-spectrum activity allows this compound to overcome resistance mechanisms associated with imatinib treatment by effectively targeting most clinically relevant BCR-ABL mutations .

Efficacy in Clinical Trials

This compound has undergone extensive clinical evaluation across multiple phases. Below is a summary of key findings from significant studies:

Case Studies and Observations

- Case Study on Immunomodulatory Effects :

- Neutrophil Function Inhibition :

Side Effects and Management

This compound treatment is associated with several side effects that can impact patient quality of life. The most common adverse events reported include:

- Diarrhea

- Fatigue

- Myelosuppression

- Pleural effusion

Management strategies involve monitoring blood counts regularly and adjusting dosages as necessary to mitigate severe side effects while maintaining therapeutic efficacy .

Propriétés

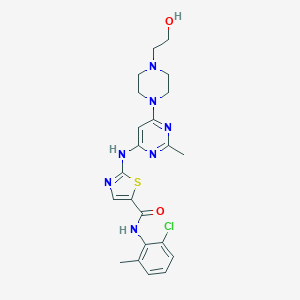

IUPAC Name |

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN7O2S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNZXTGUTAYRHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040979 | |

| Record name | Dasatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dasatinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015384 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.28e-02 g/L | |

| Record name | Dasatinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015384 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Dasatinib, at nanomolar concentrations, inhibits the following kinases: BCR-ABL, SRC family (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ. Based on modeling studies, dasatinib is predicted to bind to multiple conformations of the ABL kinase. In vitro, dasatinib was active in leukemic cell lines representing variants of imatinib mesylate sensitive and resistant disease. Dasatinib inhibited the growth of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) cell lines overexpressing BCR-ABL. Under the conditions of the assays, dasatinib was able to overcome imatinib resistance resulting from BCR-ABL kinase domain mutations, activation of alternate signaling pathways involving the SRC family kinases (LYN, HCK), and multi-drug resistance gene overexpression. | |

| Record name | Dasatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01254 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

302962-49-8, 863127-77-9 | |

| Record name | Dasatinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302962-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dasatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302962498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dasatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01254 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dasatinib | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dasatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.228.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DASATINIB ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X78UG0A0RN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dasatinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015384 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

280-286 °C, 280 - 286 °C | |

| Record name | Dasatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01254 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dasatinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015384 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.